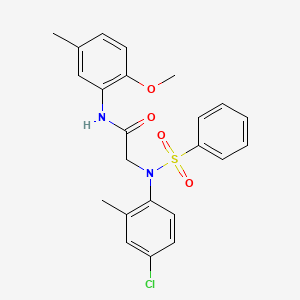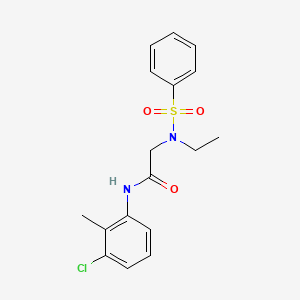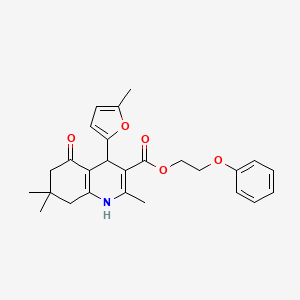![molecular formula C13H16N2O3 B5235360 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. PAC-1 has been studied extensively for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the activation of procaspase-3, which is a proapoptotic protein that is inactive in cancer cells. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid binds to procaspase-3 and induces its activation, leading to the initiation of the apoptotic pathway. This mechanism is thought to be specific to cancer cells, as normal cells do not express procaspase-3.
Biochemical and Physiological Effects
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid is its specificity for cancer cells. This makes it a promising candidate for cancer therapy, as it is less likely to cause side effects in normal cells. However, one of the limitations of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. Another area of research is the development of more soluble derivatives of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid to improve its bioavailability. Additionally, further studies are needed to investigate the potential of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid in combination with other cancer therapies, as well as its potential for use in other diseases.
Méthodes De Synthèse
The synthesis of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the reaction of 3-aminopyridine with cyclohexanone to form 3-(cyclohexylamino)pyridine. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is finally reacted with glycine to produce 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. The overall yield of this synthesis method is about 20%.
Applications De Recherche Scientifique
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its ability to induce apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
2-(pyridin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h3-4,7-8,10-11H,1-2,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWQUGLCPAHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)

![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)

![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)


![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)